2,4,6-trimethyl-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
2,4,6-trimethyl-N-(thiophen-2-ylmethyl)benzamide is an organic compound with the molecular formula C15H17NOS It is a benzamide derivative where the benzene ring is substituted with three methyl groups at positions 2, 4, and 6, and the amide nitrogen is bonded to a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(thiophen-2-ylmethyl)benzamide typically involves the acylation of 2,4,6-trimethylbenzoic acid with thiophen-2-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions. The use of safer and more environmentally friendly reagents and solvents is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the amide group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophen-2-ylmethylamine derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2,4,6-trimethyl-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(thiophen-2-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylbenzamide: Lacks the thiophen-2-ylmethyl group, resulting in different chemical and biological properties.
N-(thiophen-2-ylmethyl)benzamide: Lacks the methyl groups on the benzene ring, affecting its reactivity and interactions.
2,4,6-trimethyl-N-(phenylmethyl)benzamide: Substitutes the thiophene ring with a phenyl group, altering its electronic and steric properties.
Uniqueness
2,4,6-trimethyl-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both the thiophene ring and the trimethyl-substituted benzene ring. This combination imparts distinct electronic and steric characteristics, influencing its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
2,4,6-trimethyl-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-10-7-11(2)14(12(3)8-10)15(17)16-9-13-5-4-6-18-13/h4-8H,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLZECUEXBGKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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